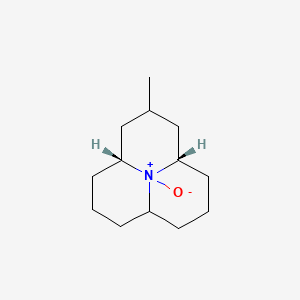
Coccinelline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coccinelline, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO and its molecular weight is 209.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Coccinelline, a defensive alkaloid found in certain ladybird beetles, has garnered significant interest in scientific research due to its various applications in ecology, agriculture, and potential pharmaceutical uses. This article explores these applications in detail, supported by comprehensive data tables and case studies.
Ecological Applications
This compound plays a crucial role in the ecological interactions of ladybird beetles. Its presence affects predator-prey dynamics, influencing the survival and behavior of both predators and prey.
- Chemical Defense : The alkaloid deters potential predators due to its toxicity. Studies have shown that ladybirds containing this compound are less likely to be attacked by predatory species .
- Community Dynamics : Research indicates that the introduction of non-native ladybird species can alter local ecosystems. For example, the establishment of Harmonia axyridis has been linked to declines in native coccinellid populations, potentially due to competitive displacement and predation dynamics influenced by this compound production .
Agricultural Applications
This compound's role as a natural pesticide is being explored for its potential in sustainable agriculture.
- Biocontrol Agent : Ladybird beetles are known for their effectiveness in controlling aphid populations. The presence of this compound enhances their efficacy as biocontrol agents by providing them with a chemical defense against larger predators .
- Integrated Pest Management : Incorporating ladybird beetles into pest management strategies can reduce reliance on synthetic pesticides, promoting environmentally friendly agricultural practices.
Pharmaceutical Applications
The pharmacological potential of this compound is an emerging field of study.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating potential applications in developing new antimicrobial agents .
- Research into Therapeutic Uses : Ongoing research is investigating the potential use of this compound or its derivatives in treating diseases due to its bioactive properties.
Case Study 1: Chemical Defense Mechanism
A study conducted on Adalia bipunctata demonstrated that ladybirds with higher concentrations of this compound had significantly lower predation rates compared to those with lower concentrations. The findings suggest that this compound serves as an effective chemical defense mechanism against avian predators .
Case Study 2: Impact on Agricultural Practices
Research evaluating the impact of introducing Coccinella septempunctata into agricultural fields showed a marked decrease in aphid populations over a growing season. The study highlighted how the natural predation facilitated by these ladybirds, aided by their chemical defenses like this compound, can lead to reduced pesticide use and increased crop yields .
Table 1: Summary of this compound's Ecological Effects
Table 2: Potential Pharmaceutical Applications
| Application Type | Description | Current Status |
|---|---|---|
| Antimicrobial Properties | Exhibits activity against various pathogens | Under investigation |
| Therapeutic Uses | Potential for drug development | Early research stage |
属性
CAS 编号 |
34290-97-6 |
|---|---|
分子式 |
C13H23NO |
分子量 |
209.33 g/mol |
IUPAC 名称 |
(1R,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13+,14? |
InChI 键 |
NJQZDKSCLZDPMI-LJZITESISA-N |
SMILES |
CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |
手性 SMILES |
CC1C[C@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-] |
规范 SMILES |
CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-] |
同义词 |
coccinelline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















